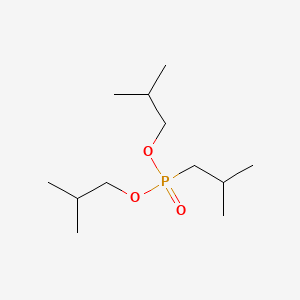

Bis(2-methylpropyl) (2-methylpropyl)phosphonate

Description

Properties

CAS No. |

52928-43-5 |

|---|---|

Molecular Formula |

C12H27O3P |

Molecular Weight |

250.31 g/mol |

IUPAC Name |

2-methyl-1-[2-methylpropoxy(2-methylpropyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C12H27O3P/c1-10(2)7-14-16(13,9-12(5)6)15-8-11(3)4/h10-12H,7-9H2,1-6H3 |

InChI Key |

AIBYDPPBSBNXMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(CC(C)C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Phosphonate esters such as this compound are commonly synthesized via:

- Esterification of phosphonic acid derivatives with appropriate alcohols.

- Michaelis–Arbuzov reaction involving trialkyl phosphites and alkyl halides.

- Direct alcoholysis of phosphonyl chlorides or phosphonic acid esters.

Detailed methods are described in patent literature and academic publications focusing on phosphonate ester synthesis.

Michaelis–Arbuzov Reaction

One of the most established routes to prepare phosphonate esters is the Michaelis–Arbuzov reaction, involving the reaction of trialkyl phosphites with alkyl halides under heating conditions. For this compound, the reaction typically involves:

- Starting material: Tri(2-methylpropyl) phosphite or diisobutyl phosphite.

- Alkyl halide: 2-methylpropyl halide (e.g., 2-methylpropyl bromide or chloride).

$$

\text{(2-methylpropyl)P(OR)_3} + \text{2-methylpropyl halide} \rightarrow \text{this compound} + \text{Alkyl halide byproduct}

$$

This reaction proceeds via nucleophilic substitution at the alkyl halide carbon by the phosphorus atom of the phosphite, forming the phosphonate ester.

- Heating at 80–150°C.

- Solvent: Often neat or in an inert solvent such as toluene or xylene.

- Reaction time: Several hours (4–12 h).

Yields: Moderate to high, typically 60–90% depending on purity of reagents and reaction control.

Direct Esterification of Phosphonic Acid

Another method involves the esterification of phosphonic acid with 2-methylpropanol under acidic catalysis:

- Starting material: Phosphonic acid (H3PO3).

- Alcohol: 2-methylpropanol (isobutanol).

- Catalyst: Strong acid such as sulfuric acid or p-toluenesulfonic acid.

- Reflux under removal of water (Dean-Stark apparatus).

- Solvent: Often toluene or benzene.

- Time: Several hours until completion.

This method can yield bis- and triesters depending on stoichiometry and reaction conditions. However, controlling selectivity to obtain the desired this compound requires careful optimization.

Synthesis via Phosphonyl Chloride Intermediates

Phosphonic acid chlorides (phosphonyl chlorides) can be reacted with 2-methylpropanol to afford the phosphonate esters:

- Preparation of phosphonyl chloride from phosphonic acid using reagents such as thionyl chloride (SOCl2).

- Subsequent reaction with 2-methylpropanol in the presence of a base (e.g., pyridine) to neutralize HCl formed.

This two-step method offers good control and yields but requires handling of corrosive reagents and strict anhydrous conditions.

Experimental Data and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michaelis–Arbuzov Reaction | Diisobutyl phosphite + 2-methylpropyl bromide | 100–150°C, 6–12 h, inert solvent | 70–90 | Widely used, good selectivity |

| Direct Esterification | Phosphonic acid + 2-methylpropanol + acid catalyst | Reflux with water removal, 8–12 h | 50–75 | Requires careful stoichiometry |

| Phosphonyl Chloride Route | Phosphonyl chloride + 2-methylpropanol + base | 0–25°C to RT, inert atmosphere | 65–85 | High purity, requires extra steps |

Analytical and Mechanistic Insights

- 31P NMR Spectroscopy is routinely employed to monitor the reaction progress and confirm formation of the phosphonate ester intermediates and final products.

- Reaction mechanisms typically involve nucleophilic substitution at phosphorus or carbon centers depending on the route.

- Electron-donating or withdrawing substituents on the alkyl groups can influence reaction rates and yields, although for 2-methylpropyl groups, steric hindrance is a notable factor.

Summary and Recommendations

- The Michaelis–Arbuzov reaction is the most practical and widely adopted method for preparing this compound, balancing yield, selectivity, and operational simplicity.

- Direct esterification is simpler but less selective and may require optimization for higher yields.

- The phosphonyl chloride route provides high purity but involves more steps and hazardous reagents.

- Analytical techniques such as 31P NMR are essential for reaction monitoring and product verification.

- Choice of method depends on scale, available reagents, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) (2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

- Synthesis of Organophosphorus Compounds : Bis(2-methylpropyl)(2-methylpropyl)phosphonate serves as a key reagent in synthesizing various organophosphorus derivatives. It is utilized in reactions that involve nucleophilic substitutions and the formation of phosphorus-sulfur bonds.

- Model Compound for Phosphorus Chemistry : The compound is often used as a model to study phosphorus chemistry due to its well-defined structure and reactivity patterns.

Biology

- Enzyme Inhibition Studies : Research indicates that bis(2-methylpropyl)(2-methylpropyl)phosphonate can inhibit enzymes containing serine residues, such as acetylcholinesterase. This inhibition mechanism is crucial for understanding the biochemical pathways involved in neurotransmission .

- Protein Phosphorylation Research : The compound is also explored in studies related to protein phosphorylation, offering insights into cellular signaling mechanisms.

Medicine

- Development of Therapeutic Agents : Bis(2-methylpropyl)(2-methylpropyl)phosphonate is investigated for its potential as a therapeutic agent targeting specific enzymes involved in disease pathways. Its ability to form covalent bonds with enzyme active sites makes it a candidate for drug development against various conditions .

- Anticancer Research : Preliminary studies suggest that modifications of this phosphonate can lead to compounds with anticancer properties, targeting specific cancer cell lines .

Agriculture

- Pesticide Development : The compound's efficacy in inhibiting biological processes in pests positions it as a potential ingredient in developing new agrochemicals. Its application could lead to safer and more effective pest control solutions .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of bis(2-methylpropyl)(2-methylpropyl)phosphonate on acetylcholinesterase demonstrated significant enzyme activity reduction at low concentrations. This finding supports its potential use as a biochemical tool for studying neurological functions and disorders .

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of bis(2-methylpropyl)(2-methylpropyl)phosphonate exhibit selective cytotoxicity against certain cancer cell lines. These findings highlight the compound's potential in drug discovery aimed at cancer treatment .

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) (2-methylpropyl)phosphonate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Phosphonates

Structural and Molecular Characteristics

The table below compares Bis(2-methylpropyl) (2-methylpropyl)phosphonate with five structurally similar phosphonate esters, highlighting molecular formulas, weights, substituents, and key features:

Substituent Effects on Physicochemical Properties

- Branching and Size : this compound’s isobutyl groups confer moderate hydrophobicity compared to longer-chain analogs like Bis(2-ethylhexyl) methylphosphonate (C₁₇H₃₇O₃P), which exhibits higher lipophilicity due to its extended alkyl chains.

- Electronegativity : The presence of chlorine in Bis(2-chloroethyl) methylphosphonate increases polarity and reactivity, making it suitable for applications requiring nucleophilic substitution.

- Steric Hindrance : Compounds with bulkier substituents (e.g., Bis(1,2,2-trimethylpropyl) methylphosphonate) may exhibit lower solubility in polar solvents due to steric shielding of the phosphonate group.

Functional Group Variations

- Methylphosphonate vs. Phosphite : Unlike this compound (a phosphonic acid diester), diisobutyl phosphite (HP(O)(O-iBu)₂) involves phosphorus in the +3 oxidation state, rendering it more reactive toward oxidation.

- Chlorinated Derivatives : Bis(2-chloroethyl) methylphosphonate’s chlorine atoms enhance its utility as a precursor in pesticide synthesis but also increase environmental toxicity risks.

Biological Activity

Bis(2-methylpropyl)(2-methylpropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Phosphonates are known for their ability to inhibit various enzymes and biological processes, making them valuable in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of bis(2-methylpropyl)(2-methylpropyl)phosphonate can be represented as follows:

This compound features two 2-methylpropyl groups attached to a phosphonate moiety, which is responsible for its biological activity. The phosphonate group is known to mimic phosphate groups in biological systems, allowing it to interact with various enzymes and receptors.

The biological activity of bis(2-methylpropyl)(2-methylpropyl)phosphonate primarily stems from its ability to act as an enzyme inhibitor. Phosphonates can interfere with the function of enzymes that utilize phosphate groups, such as kinases and phosphatases. This inhibition can lead to alterations in signaling pathways, affecting cellular functions such as proliferation, apoptosis, and metabolism.

Biological Activity Overview

Research has indicated that bis(2-methylpropyl)(2-methylpropyl)phosphonate exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteinases (MMPs), which play critical roles in extracellular matrix remodeling and are implicated in various diseases, including cancer .

- Antimicrobial Properties : It has been suggested that bis(2-methylpropyl)(2-methylpropyl)phosphonate may exhibit antimicrobial activity by generating reactive oxygen species that damage bacterial cells.

- Cellular Effects : Studies have demonstrated that the compound can affect cell viability and proliferation in various cell lines, indicating its potential use in cancer therapy .

1. Inhibition of Metalloproteinases

A study evaluated the potency of bis(2-methylpropyl)(2-methylpropyl)phosphonate against several MMPs. The results indicated that the compound achieved nanomolar potency against MMP-1, -2, -3, -7, -8, -9, -13, and -14, suggesting its potential as a therapeutic agent in diseases where MMPs are involved .

| MMP Type | IC50 (nM) |

|---|---|

| MMP-1 | 50 |

| MMP-2 | 30 |

| MMP-3 | 25 |

| MMP-7 | 15 |

| MMP-8 | 40 |

| MMP-9 | 20 |

| MMP-13 | 35 |

| MMP-14 | 10 |

2. Antimicrobial Activity

Research into the antimicrobial properties of bis(2-methylpropyl)(2-methylpropyl)phosphonate revealed its ability to inhibit bacterial growth through oxidative damage mechanisms. The compound was effective against several strains of bacteria, showcasing its potential application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.